molecular formula C16H9BrN2OS B382272 (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile CAS No. 304897-04-9

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile

Cat. No. B382272
CAS RN: 304897-04-9
M. Wt: 357.2g/mol
InChI Key: GPSAXSOJTRSWEF-QINSGFPZSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of kinases, which are enzymes that play a key role in cell signaling pathways. (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has been shown to have various biochemical and physiological effects. Studies have shown that (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile can induce cell cycle arrest, which is a process that prevents cells from dividing. (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has also been shown to induce DNA damage, which can lead to cell death. In addition, (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has been shown to inhibit angiogenesis, which is the process of forming new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile in lab experiments is its potency. (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile is its solubility. (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile. One area of research is the development of more effective synthesis methods that can produce higher yields of the compound. Another area of research is the development of more water-soluble derivatives of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile that can be used in a wider range of experiments. In addition, further research is needed to fully understand the mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile and its potential applications in various fields, including cancer treatment and neurodegenerative diseases.
Conclusion:
(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile is a chemical compound that has shown significant potential in various scientific research applications. Its potency and ability to inhibit the growth of cancer cells and prevent the aggregation of proteins associated with neurodegenerative diseases make it a promising option for future research. While there are limitations to using (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile in lab experiments, further research is needed to fully understand its potential and develop more effective derivatives.

Synthesis Methods

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with 4-bromobenzaldehyde and subsequent reactions with other reagents. The final product is obtained through a purification process, such as column chromatography or recrystallization.

Scientific Research Applications

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has shown potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer treatment, (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, and alpha-synuclein, a protein that is associated with Parkinson's disease.

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAXSOJTRSWEF-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)Br)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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